

# 3-Chloro-5-methoxypyridazine hydrochloride solubility data

**Author:** BenchChem Technical Support Team. **Date:** April 2026

## Compound of Interest

*Compound Name:* 3-Chloro-5-methoxypyridazine  
hydrochloride

*CAS No.:* 1245646-61-0

*Cat. No.:* B593792

[Get Quote](#)

Technical Whitepaper: Solubility Kinetics and Physicochemical Profiling of **3-Chloro-5-methoxypyridazine Hydrochloride**

## Executive Summary & Chemical Rationale

In the landscape of preclinical drug development, the physicochemical properties of early-stage intermediates dictate the success of downstream biological assays and formulation strategies. 3-Chloro-5-methoxypyridazine (CAS: 123696-02-6) is a critical heterocyclic building block, most notably utilized in the synthesis of potent and selective inhibitors of glycogen synthase kinase 3 (GSK-3), which exhibit high cellular efficacy[1].

While the unsubstituted parent pyridazine ring is highly polar and miscible with water[2], the introduction of a lipophilic chlorine atom and a methoxy group significantly alters the molecule's solvation thermodynamics. Consequently, the neutral free base of 3-Chloro-5-methoxypyridazine exhibits limited aqueous solubility[3]. To overcome this barrier and prevent precipitation artifacts in aqueous biological assays, the compound is frequently synthesized

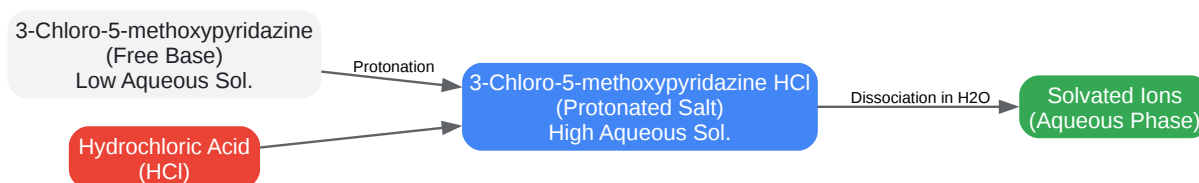
and deployed as a protonated salt: **3-Chloro-5-methoxypyridazine hydrochloride** (CAS: 1245646-61-0)[4].

## Mechanistic Basis of Aqueous Solubilization

The decision to utilize the hydrochloride salt rather than the free base is rooted in solid-state thermodynamics. Pyridazines contain two adjacent nitrogen atoms in a six-membered aromatic ring, rendering them weak bases capable of forming stable salts with strong mineral acids like hydrochloric acid[2].

**The Causality of Salt Formation:** When the free base is treated with HCl, the most basic nitrogen atom in the pyridazine ring is protonated, converting the neutral, relatively lipophilic molecule into a charged cationic species.

- **Lattice Energy Disruption:** The introduction of the chloride counterion alters the crystal packing, often lowering the lattice energy required to dissociate the solid.
- **Ion-Dipole Solvation:** In an aqueous environment, the charged pyridazinium cation forms highly favorable ion-dipole interactions with the oxygen atoms of water molecules. The energy released by this solvation event easily overcomes the crystal lattice energy, driving the dissolution equilibrium forward and drastically increasing thermodynamic solubility.



[Click to download full resolution via product page](#)

Fig 1: Thermodynamic pathway of 3-Chloro-5-methoxypyridazine salt formation and aqueous solvation.

## Comparative Solubility Data

The table below synthesizes the expected solubility profiles of the free base versus the hydrochloride salt across common laboratory and physiological solvents, highlighting the

strategic advantage of the salt form.

Solvent System	3-Chloro-5-methoxypyridazine (Free Base)	3-Chloro-5-methoxypyridazine HCl (Salt)	Primary Solvation Mechanism
Water (pH 7.0)	Limited / Poorly Soluble <sup>[3]</sup>	Highly Soluble	Ion-dipole interactions
Methanol / Ethanol	Soluble <sup>[2]</sup>	Soluble	Hydrogen bonding / Dipole-dipole
DMSO / DMF	Soluble <sup>[2]</sup>	Soluble	Strong polar aprotic solvation
Petroleum Ether	Insoluble <sup>[2]</sup>	Insoluble	Lack of lipophilic affinity

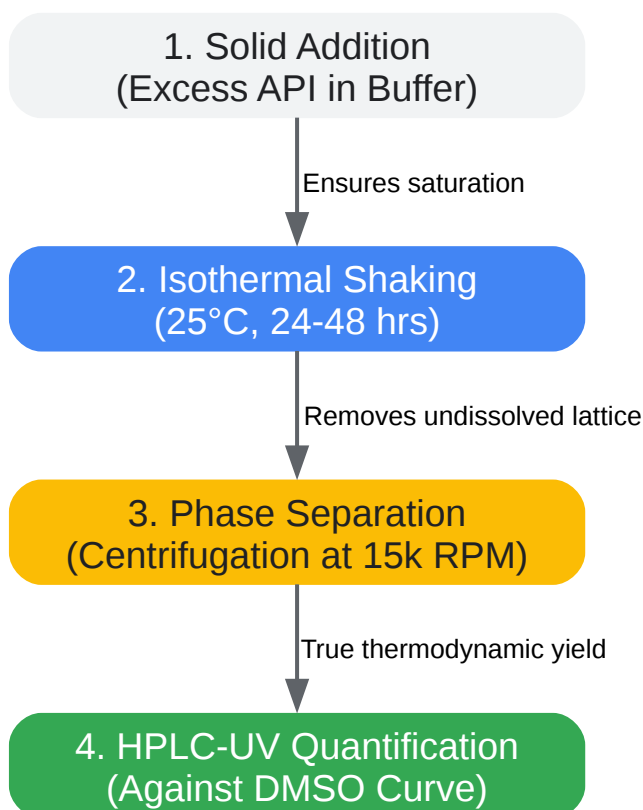
## Self-Validating Protocol: Thermodynamic Solubility Determination

In drug discovery, relying on calculated or transient kinetic solubility can lead to false-negative assay results. To ensure absolute trustworthiness, solubility must be quantified using the gold-standard Isothermal Shake-Flask Method coupled with HPLC-UV analysis. This self-validating system ensures that the measured concentration represents the true thermodynamic equilibrium of the crystal lattice.

Step-by-Step Methodology:

- Solid Phase Saturation: Weigh approximately 50–100 mg of **3-Chloro-5-methoxypyridazine hydrochloride** into a 5 mL borosilicate glass vial.
- Buffer Addition: Add 1.0 mL of the target aqueous medium (e.g., Phosphate Buffered Saline, pH 7.4). Crucial Causality: You must maintain a visible excess of undissolved solid throughout the experiment to guarantee that the solution has reached its maximum saturation point.

- **Isothermal Equilibration:** Seal the vial and place it in an isothermal shaker bath at exactly  $25.0 \pm 0.1$  °C. Agitate at 200 RPM for 24 to 48 hours. **Crucial Causality:** Shaking for a minimum of 24 hours prevents supersaturation artifacts and ensures the solid-state lattice has fully equilibrated with the aqueous phase.
- **Phase Separation:** Transfer the suspension to a microcentrifuge tube and centrifuge at 15,000 RPM for 15 minutes. This forcefully pellets the undissolved solid, leaving a purely dissolved supernatant. (Avoid filtration if possible, as the compound may non-specifically bind to the filter membrane).
- **HPLC-UV Quantification:** Dilute the clear supernatant 1:100 with the HPLC mobile phase. Analyze via HPLC-UV (typically monitored at ~254 nm).
- **Self-Validation Check:** Quantify the peak area against a pre-established calibration curve generated from a stock solution of the compound fully dissolved in 100% DMSO.



[Click to download full resolution via product page](#)

Fig 2: Self-validating Shake-Flask methodology for thermodynamic solubility quantification.

## Implications for Drug Development

The enhanced solubility of the hydrochloride salt is not merely a handling convenience; it is a strict prerequisite for accurate in vitro screening. When screening for GSK-3 inhibition[1], the compound must be fully dissolved in the aqueous assay buffer to access the target kinase's active site. If the free base were utilized, rapid precipitation could occur upon dilution from the DMSO stock into the aqueous assay buffer. This phenomenon lowers the actual concentration of the monomeric ligand interacting with the target, leading to artificially inflated IC50 values and the potential abandonment of a viable lead compound.

## Conclusion

The transition from 3-Chloro-5-methoxypyridazine to its hydrochloride derivative is a textbook application of physicochemical optimization in medicinal chemistry. By leveraging protonation to disrupt lattice energy and maximize ion-dipole solvation, researchers can bypass the inherent aqueous limitations of the substituted pyridazine core. Employing rigorous, standardized protocols for measuring these solubility shifts ensures the integrity of downstream pharmacokinetic and pharmacodynamic data.

## References

- Title: 85-5129-62 3-Chloro-5-methoxypyridazine 5 g CAS No:123696-02 ... Source: as-1.co.jp URL:[[Link](#)]
- Title: 1245646-61-0 **3-chloro-5-methoxypyridazine hydrochloride** - CASNU.COM Source: casnu.com URL:[[Link](#)]

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. [axel.as-1.co.jp](http://axel.as-1.co.jp) [[axel.as-1.co.jp](http://axel.as-1.co.jp)]
- 2. [Pyridazine compounds](http://m.chemicalbook.com) [[m.chemicalbook.com](http://m.chemicalbook.com)]

- [3. Page loading... \[wap.guidechem.com\]](#)
- [4. 1245646-61-0 3-chloro-5-methoxypyridazine hydrochloride \[casnu.com\]](#)
- To cite this document: BenchChem. [3-Chloro-5-methoxypyridazine hydrochloride solubility data]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b593792/docs#3-chloro-5-methoxypyridazine-hydrochloride-solubility-data\]](https://www.benchchem.com/product/b593792/docs#3-chloro-5-methoxypyridazine-hydrochloride-solubility-data)

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)

[Contact our Ph.D. Support Team for a compatibility check](#)